molecular formula C10H7D5ClNO2 B1164876 Baclofen-d5

Baclofen-d5

Cat. No.: B1164876
M. Wt: 218.69
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Baclofen-d5 is a deuterated analog of Baclofen, a γ-aminobutyric acid (GABA)-B receptor agonist widely used for managing spasticity in conditions like multiple sclerosis and spinal cord injuries . The "d5" designation indicates that five hydrogen atoms in the Baclofen structure are replaced with deuterium isotopes, typically at metabolically stable positions (e.g., aromatic or methyl groups). This modification enhances its utility as an internal standard in analytical assays, such as liquid chromatography-mass spectrometry (LC-MS), by reducing metabolic interference and improving detection reliability .

Baclofen itself exists as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-form (Arbaclofen) being the pharmacologically active isomer . This compound retains the stereochemical configuration of the parent compound but offers distinct physicochemical advantages for research applications.

Properties

Molecular Formula

C10H7D5ClNO2

Molecular Weight

218.69

Origin of Product

United States

Comparison with Similar Compounds

Key Differences:

Property Baclofen (Racemate) Arbaclofen [(R)-Baclofen]
Enantiomeric Form Racemic [(R) + (S)] Pure (R)-enantiomer
Pharmacological Activity Moderate GABA-B agonism Enhanced potency at GABA-B receptors
Clinical Use Approved for spasticity Investigational (e.g., autism, Fragile X syndrome)
Metabolic Stability Lower Higher

Research Findings :

  • Arbaclofen (STX-209 hydrochloride) demonstrates superior receptor binding affinity compared to the racemic mixture, with preclinical studies showing 2–3-fold higher potency in GABA-B-mediated neuronal inhibition .

Comparison with Deuterated Analogs: Baclofen-d5 vs. Non-Deuterated Baclofen

Key Differences:

Property Baclofen This compound
Isotopic Labeling Natural hydrogen atoms Five deuterium substitutions
Analytical Utility Limited as a reference Preferred internal standard for LC-MS
Metabolic Stability Susceptible to oxidation Enhanced resistance to hepatic CYP450 metabolism

Research Findings :

  • This compound exhibits negligible pharmacological activity but serves critical roles in quantifying Baclofen levels in pharmacokinetic studies due to its isotopic stability .
  • Deuterium substitution reduces metabolic clearance by up to 30% in vitro, as shown in hepatic microsomal assays .

Comparison with Structural Analogs: Diphenylamine Derivatives

While Baclofen is a β-(aminomethyl)-chlorobenzene derivative, structurally related compounds like diphenylamine analogs (e.g., tofenamic acid) share aromatic features but differ in pharmacological targets. For example:

Compound Structure Primary Target Clinical Use
Baclofen Chlorinated benzene + GABA backbone GABA-B receptors Spasticity
Tofenamic Acid Diphenylamine + carboxylate Cyclooxygenase (COX) Anti-inflammatory

Research Insights :

  • Unlike Baclofen, diphenylamine derivatives lack GABAergic activity and instead modulate inflammatory pathways, underscoring the specificity of Baclofen’s GABA-B receptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.